![molecular formula C18H34N2O6 B15130012 tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate;tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate](/img/structure/B15130012.png)
tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate;tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate and tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate are stereoisomers of a compound that features a tert-butyl carbamate group attached to a cyclopropyl ring with a hydroxymethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate and tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through various methods, such as the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via hydroxymethylation reactions, often using formaldehyde and a suitable base.
Attachment of the tert-Butyl Carbamate Group: The final step involves the reaction of the cyclopropyl alcohol with tert-butyl isocyanate under mild conditions to form the desired carbamate.
Industrial Production Methods
Industrial production methods for these compounds would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The hydroxymethyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
These compounds can be used as intermediates in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, these compounds can be used as probes to study enzyme mechanisms and protein-ligand interactions due to their unique structural features.
Medicine
Industry
In the industrial sector, these compounds can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of these compounds depends on their specific application. For example, in biological systems, they may act as enzyme inhibitors by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved would vary depending on the specific enzyme or receptor being targeted.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate
- tert-Butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate
- tert-Butyl N-[(1S,2R)-2-(hydroxymethyl)cyclopropyl]carbamate
- tert-Butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate
Uniqueness
The uniqueness of tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate and tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate lies in their stereochemistry, which can significantly influence their reactivity and interactions with biological targets. This makes them valuable tools in stereochemical studies and the development of stereoselective synthesis methods.
Properties
Molecular Formula |
C18H34N2O6 |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate;tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate |
InChI |
InChI=1S/2C9H17NO3/c2*1-9(2,3)13-8(12)10-7-4-6(7)5-11/h2*6-7,11H,4-5H2,1-3H3,(H,10,12)/t2*6-,7+/m10/s1 |
InChI Key |
ZZTQIRLMJXHPSO-RMHGRBOHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@@H]1CO.CC(C)(C)OC(=O)N[C@@H]1C[C@H]1CO |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1CO.CC(C)(C)OC(=O)NC1CC1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl 5-chloro-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-oxopentanoate](/img/structure/B15129932.png)
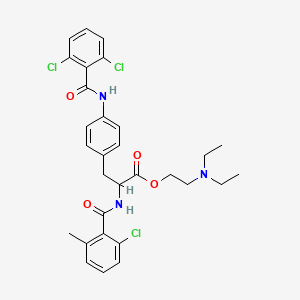
![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-hydroxybenzoate](/img/structure/B15129950.png)
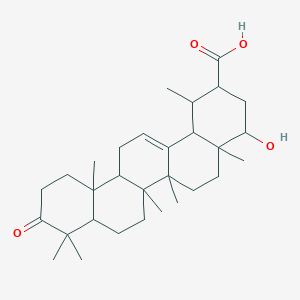

![2-[4,7-Bis(carboxylatomethyl)-1,4,7-triaza-10-azanidacyclododec-1-yl]acetate;gadolinium(3+)](/img/structure/B15129966.png)
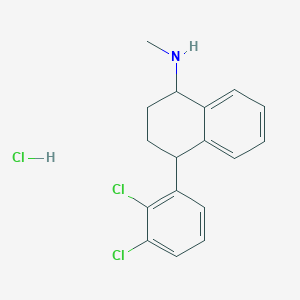
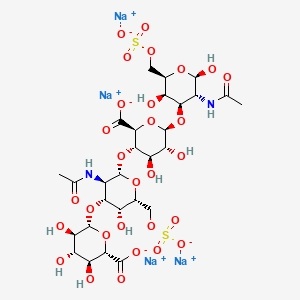

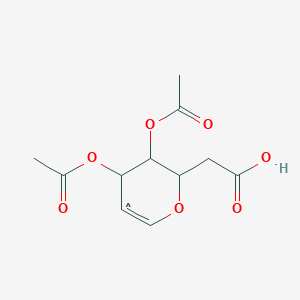

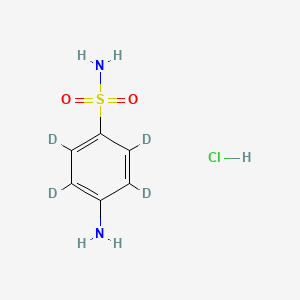
![55-Amino-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,56-pentadecol](/img/structure/B15130002.png)
![2,7-Naphthalenedisulfonic acid,3-[(4-chloro-2-phosphonophenyl)azo]-4,5-dihydroxy-, disodium salt](/img/structure/B15130011.png)
